2-Bromopentanamide
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Overview
Description
2-Bromopentanamide is an organic compound with the molecular formula C5H10BrNO. It is a brominated derivative of pentanamide, characterized by the presence of a bromine atom attached to the second carbon of the pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopentanamide can be synthesized through the bromination of pentanamide. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form pentanamide or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution: Various substituted pentanamides.
Reduction: Pentanamide or partially reduced derivatives.
Oxidation: Oxidized derivatives of pentanamide.
Scientific Research Applications
2-Bromopentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromopentanamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or modulation of biological pathways. The bromine atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Bromopentane: A brominated alkane with similar reactivity but different applications.
2-Bromo-N-methylpentanamide: A methylated derivative with distinct chemical properties.
2-Bromo-N-phenylacetamide: A phenyl-substituted derivative with unique applications in organic synthesis .
Uniqueness: Its structure allows for selective reactions and interactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-bromopentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPMLQLMVIHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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